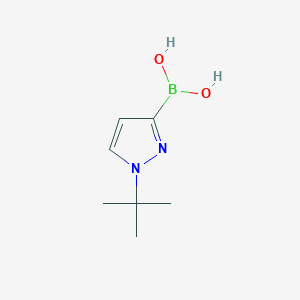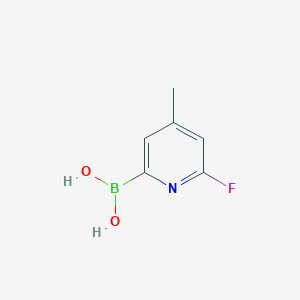
6-Fluoro-4-methylpyridine-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-methylpyridine-2-boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of pyridine, where the boronic acid group is attached to the 2-position, and the fluorine and methyl groups are attached to the 6- and 4-positions, respectively. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methylpyridine-2-boronic acid typically involves the borylation of 6-fluoro-4-methylpyridine. One common method is the Ir-catalyzed borylation, followed by oxidative cleavage of the pinacol boronates with sodium periodate (NaIO4) . The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methylpyridine-2-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This compound can also participate in other types of reactions, such as oxidation and substitution.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K2CO3), and solvent (e.g., THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Fluoro-4-methylpyridine-2-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methylpyridine-2-boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex. This process transfers the aryl group from the boron to the palladium, forming a new carbon-palladium bond. The catalytic cycle continues with reductive elimination, producing the desired biaryl product and regenerating the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the fluorine and methyl groups.
4-Methylphenylboronic Acid: Similar structure but without the fluorine atom.
2-Fluorophenylboronic Acid: Contains the fluorine atom but lacks the methyl group.
Uniqueness
6-Fluoro-4-methylpyridine-2-boronic acid is unique due to the presence of both fluorine and methyl groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s electronic properties, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
(6-fluoro-4-methylpyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWXWWXQDWTGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=N1)F)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
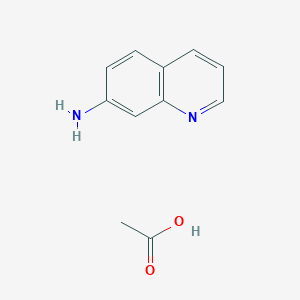
![N-(2-methoxyethyl)-2-(5-oxo-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B7954547.png)
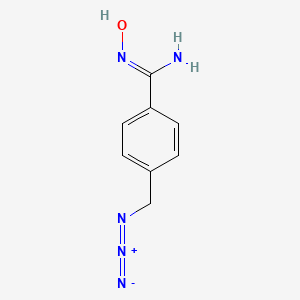
![(E)-3-[4-(methoxymethoxy)phenyl]acrylic acid](/img/structure/B7954564.png)
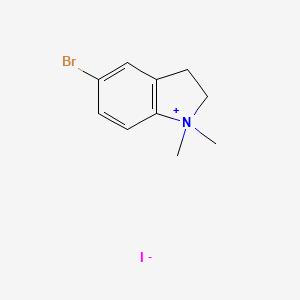
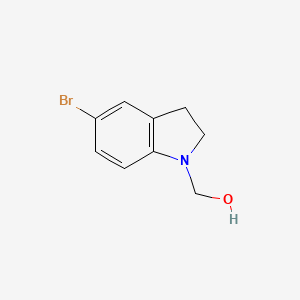
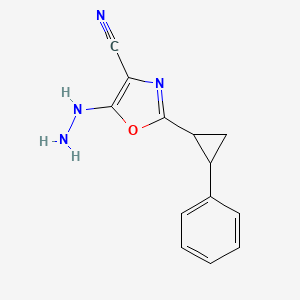
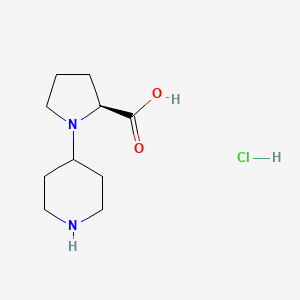
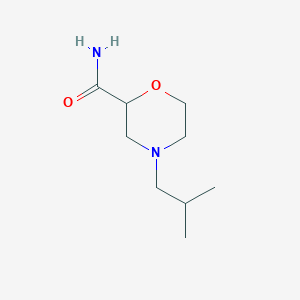
![4-[N,N-Bis(4-nitrobenzenesulfonyl)amino]benzotrifluoride](/img/structure/B7954601.png)
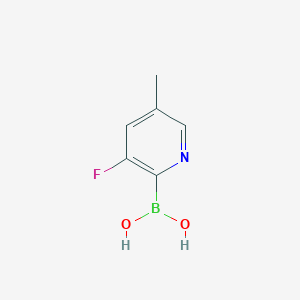
![[3-(2-Fluorophenyl)propyl]boronic acid](/img/structure/B7954617.png)
![[2-(Benzyloxy)ethyl]boronic acid](/img/structure/B7954621.png)
